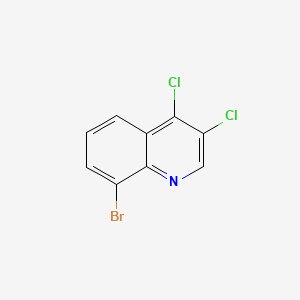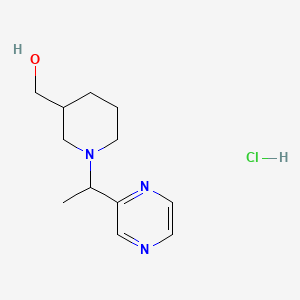![molecular formula C8H13NO6 B599169 1,4-Dioxa-7-aza-spiro[4.4]nonane oxalate CAS No. 14891-13-5](/img/structure/B599169.png)
1,4-Dioxa-7-aza-spiro[4.4]nonane oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dioxa-7-aza-spiro[4.4]nonane oxalate is a chemical compound with the molecular formula C8H13NO6 and a molecular weight of 219.1938 g/mol It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dioxa-7-aza-spiro[4.4]nonane oxalate typically involves the reaction of 1,4-Dioxa-7-aza-spiro[4.4]nonane with oxalic acid. The reaction is carried out under controlled conditions to ensure the formation of the oxalate salt. The process involves:
- Dissolving 1,4-Dioxa-7-aza-spiro[4.4]nonane in a suitable solvent.
- Adding oxalic acid to the solution.
- Stirring the mixture at a specific temperature until the reaction is complete.
- Isolating the product by filtration or crystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Using industrial-grade solvents and reagents.
- Employing large-scale reactors for the reaction.
- Implementing purification techniques such as recrystallization or chromatography to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
1,4-Dioxa-7-aza-spiro[4.4]nonane oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using suitable reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used. The reactions are usually performed in anhydrous solvents.
Substitution: Various nucleophiles or electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
- Oxidation may yield oxalate derivatives with higher oxidation states.
- Reduction may produce simpler amine or alcohol derivatives.
- Substitution reactions can result in a wide range of substituted spiro compounds.
Scientific Research Applications
1,4-Dioxa-7-aza-spiro[4.4]nonane oxalate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-Dioxa-7-aza-spiro[4.4]nonane oxalate involves its interaction with specific molecular targets and pathways. The compound can:
- Bind to enzymes or receptors, modulating their activity.
- Participate in chemical reactions within biological systems, affecting cellular processes.
- Influence the structure and function of biomolecules through its unique spiro structure.
Comparison with Similar Compounds
1,4-Dioxa-7-aza-spiro[4.4]nonane oxalate can be compared with other similar spiro compounds, such as:
1,4-Dioxa-7-azaspiro[4.4]nonane: A related compound without the oxalate group.
1,4-Dioxaspiro[4.4]nonane-6-carbonitrile: A spiro compound with a nitrile group.
2,6-Dioxaspiro[3.3]heptane: A smaller spiro compound with a different ring structure.
3,9-Dimethyl-2,4,8,10-tetraoxaspiro[5.5]undecane: A larger spiro compound with multiple oxygen atoms.
Properties
IUPAC Name |
1,4-dioxa-7-azaspiro[4.4]nonane;oxalic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.C2H2O4/c1-2-7-5-6(1)8-3-4-9-6;3-1(4)2(5)6/h7H,1-5H2;(H,3,4)(H,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPXNMTKFLFBCFW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12OCCO2.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-Octahydropyrrolo[1,2-a]pyrazine hydrochloride](/img/structure/B599091.png)
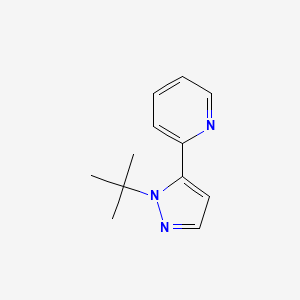
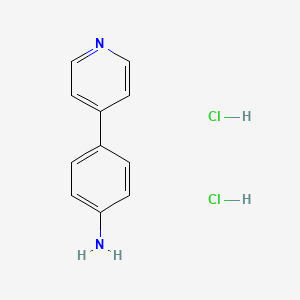
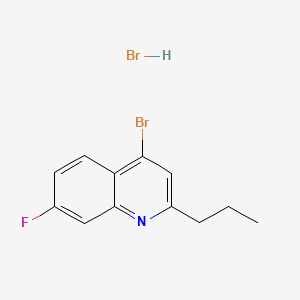
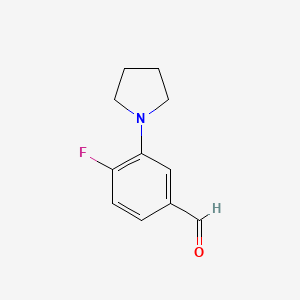
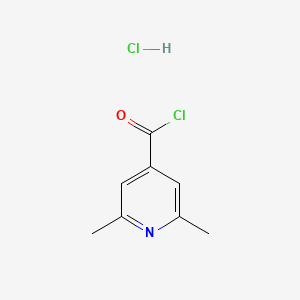

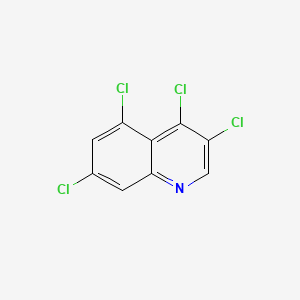

![7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine](/img/structure/B599103.png)
